2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Overview
Description
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of a hydroxyethyl group, an amino group, and a hydroxyphenyl group attached to an acetate backbone
Mechanism of Action
Target of Action
Given its structure , it may interact with proteins or enzymes that recognize or are affected by its functional groups, such as the hydroxyl, amine, and aromatic groups.
Mode of Action
The compound’s interaction with its targets could involve hydrogen bonding or other types of interactions due to the presence of hydroxyl and amine groups .
Biochemical Analysis
Biochemical Properties
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some leading to the activation of enzymatic activity, while others result in inhibition. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, altering the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to specific enzymes, altering their activity and affecting the overall metabolic pathway. This binding can result in either the activation or inhibition of the enzyme, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. The long-term effects on cellular function can vary, with some studies reporting sustained activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can act as a substrate for certain enzymes, participating in metabolic reactions that produce or consume metabolites. Additionally, it can influence the activity of enzymes involved in metabolic pathways, altering the overall metabolic flux and affecting the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are crucial for determining the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, glycine, and ethylene oxide.
Condensation Reaction: 4-hydroxybenzaldehyde is condensed with glycine in the presence of a suitable catalyst to form 2-(4-hydroxyphenyl)glycine.
Esterification: The resulting 2-(4-hydroxyphenyl)glycine is then esterified with ethylene oxide under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and esterification reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the hydroxy groups can yield compounds such as 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Reduction of the amino group can produce primary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Scientific Research Applications
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethyl acetate: Similar in structure but lacks the amino group.
4-Hydroxyphenylglycine: Similar but does not have the hydroxyethyl group.
4-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the amino and hydroxyethyl groups.
Uniqueness
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPKNZWHTKSACQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)OCCO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)OCCO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174189 | |
Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203007-73-2 | |
Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203007732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYETHYL (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V195RLK2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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